1-(9-Phenanthryl)-1-cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Phenanthryl)-1-cyclohexanol is an organic compound that features a phenanthrene moiety attached to a cyclohexanol group. Phenanthrene is a polycyclic aromatic hydrocarbon, known for its stability and presence in coal tar. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, material chemistry, and pharmaceutical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(9-Phenanthryl)-1-cyclohexanol can be synthesized through the regioselective functionalization of 9-hydroxyphenanthreneThe reaction typically requires specific catalysts and controlled conditions to ensure the desired regioselectivity .
Industrial Production Methods: Large-scale production of this compound often involves the use of phenanthrene derived from coal tar. The phenanthrene undergoes a series of chemical transformations, including oxidation and functionalization, to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9-Phenanthryl)-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can modify the phenanthrene ring or the cyclohexanol group.
Substitution: Substitution reactions can introduce different functional groups to the phenanthrene ring.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Specific catalysts are used to facilitate regioselective functionalization and other reactions.
Major Products:
Phenanthrenyl Ketal: Formed through oxidation reactions.
Substituted Phenanthrenes: Result from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(9-Phenanthryl)-1-cyclohexanol has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Chemistry: Employed in the development of advanced materials with unique properties.
Pharmaceutical Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(9-Phenanthryl)-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with various biological molecules, influencing their function. The cyclohexanol group may also play a role in modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxyphenanthrene: A derivative of phenanthrene with similar functionalization challenges.
Phenanthrenyl Ketal: An oxidation product of 1-(9-Phenanthryl)-1-cyclohexanol.
Uniqueness: this compound stands out due to its unique combination of a phenanthrene moiety and a cyclohexanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
10468-81-2 |
---|---|
Molekularformel |
C20H20O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-phenanthren-9-ylcyclohexan-1-ol |
InChI |
InChI=1S/C20H20O/c21-20(12-6-1-7-13-20)19-14-15-8-2-3-9-16(15)17-10-4-5-11-18(17)19/h2-5,8-11,14,21H,1,6-7,12-13H2 |
InChI-Schlüssel |
LJOLNWJDSJIHKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.